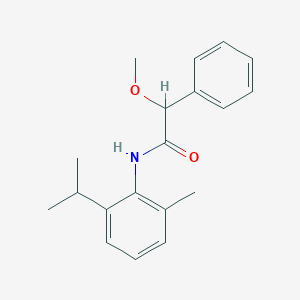![molecular formula C20H26N2O3S2 B427137 N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B427137.png)
N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide is an organic compound with a complex structure that includes both sulfonamide and thioether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 4-diethylsulfamoylphenylamine with an appropriate acylating agent to form the sulfonamide intermediate.
Thioether Formation: The next step involves the introduction of the thioether group through a nucleophilic substitution reaction. This is achieved by reacting the sulfonamide intermediate with 4-methylthiophenol under basic conditions.
Final Coupling: The final step involves coupling the thioether intermediate with a suitable propanoyl chloride derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
Applications De Recherche Scientifique
N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thioether group may also play a role in modulating the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(diethylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide
- N-[4-(diethylsulfamoyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
Uniqueness
N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide is unique due to the presence of both sulfonamide and thioether functional groups, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C20H26N2O3S2 |
|---|---|
Poids moléculaire |
406.6g/mol |
Nom IUPAC |
N-[4-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C20H26N2O3S2/c1-4-22(5-2)27(24,25)19-12-8-17(9-13-19)21-20(23)14-15-26-18-10-6-16(3)7-11-18/h6-13H,4-5,14-15H2,1-3H3,(H,21,23) |
Clé InChI |
VRDBIRTWSVNRHW-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)C |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-[2-(methylsulfanyl)phenyl]-2-phenylacetamide](/img/structure/B427058.png)
![4-[3-(azepan-1-yl)-3-oxopropyl]-N-tert-butylbenzenesulfonamide](/img/structure/B427061.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(methylsulfonyl)anilino]propanamide](/img/structure/B427063.png)
![N-butyl-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B427066.png)
![2-(benzylsulfanyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B427068.png)
![3-{4-[(propylamino)sulfonyl]phenyl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B427069.png)
![2-{4-[(benzylamino)sulfonyl]-2-chlorophenoxy}-N-(3-isopropoxypropyl)acetamide](/img/structure/B427070.png)
![Methyl 4-[(3-{4-[(tert-butylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B427071.png)

![2-[methyl(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B427073.png)
![2-[3,4-dimethyl(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427074.png)
![2-[2,4-dimethyl(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427075.png)
![2-(2-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B427076.png)
